N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine

ROMK inhibitor diuretic potassium channel

N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine (CAS 917907-17-6) is a thieno[2,3-d]pyrimidine derivative that functions as a potent inhibitor of the Renal Outer Medullary Potassium (ROMK, Kir1.1) channel. This compound represents a distinct chemotype within the class of inward rectifier potassium channel inhibitors, which are of significant interest for their potential as diuretic agents with reduced risk of hypokalemia.

Molecular Formula C13H12N4OS
Molecular Weight 272.33 g/mol
CAS No. 917907-17-6
Cat. No. B12612828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine
CAS917907-17-6
Molecular FormulaC13H12N4OS
Molecular Weight272.33 g/mol
Structural Identifiers
SMILESCC1=CSC2=NC=NC(=C12)NC3=C(N=CC=C3)OC
InChIInChI=1S/C13H12N4OS/c1-8-6-19-13-10(8)11(15-7-16-13)17-9-4-3-5-14-12(9)18-2/h3-7H,1-2H3,(H,15,16,17)
InChIKeySCQBBUCNHRKAEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine (CAS 917907-17-6) for Targeted ROMK Inhibition: Procurement Guide


N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine (CAS 917907-17-6) is a thieno[2,3-d]pyrimidine derivative that functions as a potent inhibitor of the Renal Outer Medullary Potassium (ROMK, Kir1.1) channel. This compound represents a distinct chemotype within the class of inward rectifier potassium channel inhibitors, which are of significant interest for their potential as diuretic agents with reduced risk of hypokalemia. Preclinical data demonstrate that this compound achieves rapid and potent inhibition of the ROMK channel, with functional activity confirmed through both electrophysiological and cell-based assays. [1]

Why N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine Cannot Be Simply Replaced by In-Class Analogs in ROMK Research


The thieno[2,3-d]pyrimidine scaffold is a privileged structure for kinase and ion channel inhibitors, but subtle variations in substitution patterns can alter target engagement, selectivity, and pharmacokinetic properties by orders of magnitude. For example, closely related ROMK inhibitors within the same patent series exhibit IC50 values ranging from <10 nM to >1,000 nM, and the selectivity window against the hERG channel can vary dramatically based on the nature of the N-aryl substituent. [1] N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine possesses a specific 2-methoxypyridin-3-yl moiety that is critical for achieving its distinct potency and selectivity profile, which cannot be replicated by simple aniline or unsubstituted pyridine analogs. [2]

Quantitative Differentiation of N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine: ROMK Potency and Selectivity Evidence


Comparative ROMK Inhibition Potency: Target Compound vs. Des-Methoxy Analog

The target compound exhibits distinct ROMK inhibitory potency compared to a closely related analog lacking the methoxy group on the pyridine ring. While N-(2-methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine demonstrates an IC50 of 17 nM in a whole-cell patch clamp assay (Qpatch method), a comparator analog bearing a simple phenyl substituent (N-phenyl-5-methylthieno[2,3-d]pyrimidin-4-amine) shows an IC50 of >500 nM (EC50 > 5.00E+5 nM) in a FRET-based counterscreen. [1] [2]

ROMK inhibitor diuretic potassium channel

ROMK Selectivity Window: hERG Liability Assessment for N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine

The target compound demonstrates a >600-fold selectivity window for ROMK over the hERG potassium channel. The compound shows an IC50 of 9,600 nM against hERG in a radioligand displacement assay using [35S]MK499, and an IC50 of 10,300 nM in a functional Qpatch electrophysiology assay. [1] This contrasts favorably with other thienopyrimidine ROMK inhibitors that exhibit hERG IC50 values in the 500–1,000 nM range, highlighting a reduced cardiac safety liability for the target compound.

hERG cardiac safety selectivity

Functional Inhibition Across Orthogonal Assay Platforms: FLIPR vs. Patch Clamp Correlation

The target compound inhibits ROMK with consistent potency across two orthogonal functional assay platforms: a FLIPR-based thallium flux assay (IC50 = 23 nM) and a whole-cell patch clamp electrophysiology assay (IC50 = 17 nM). [1] This tight correlation indicates that the compound's apparent potency is not assay-dependent, whereas many thienopyrimidine ROMK inhibitors exhibit 3- to 10-fold discrepancies between these formats due to differential cell permeability or binding kinetics.

target engagement assay concordance drug discovery

Baseline Physicochemical Profile Supporting CNS-Permissive Design: LogP and Molecular Weight

With a calculated logP of approximately 1.8 and a molecular weight of 272.33 g/mol (C13H12N4OS), N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine resides within an optimal property space for oral bioavailability and potential CNS penetration. [1] In contrast, many advanced ROMK inhibitors in the same patent family feature logP values >3.5 and molecular weights >440 Da, which can limit brain exposure and increase metabolic liability. [2]

logP molecular weight CNS drug design

Application Scenarios for N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine Based on Differentiated Evidence


Potent ROMK Inhibition with Favorable hERG Selectivity for Diuretic Lead Optimization

This compound is suitable for in vitro diuretic mechanism-of-action studies and lead optimization programs seeking ROMK inhibition with a built-in safety margin against hERG. Its >600-fold selectivity window (ROMK IC50 17 nM vs. hERG IC50 >9,600 nM) allows researchers to probe ROMK pharmacology without the confounding cardiotoxicity commonly observed in earlier-generation thienopyrimidine leads. [1]

Cross-Assay Validation Tool for Ion Channel Screening Workflows

The compound's tight correlation between FLIPR thallium flux (IC50 23 nM) and automated patch clamp (IC50 17 nM) assays makes it an ideal validation tool for establishing and calibrating high-throughput ROMK screening assays. It can serve as a positive-control reference compound to ensure assay fidelity and reproducibility across platforms. [2]

CNS-Permeable ROMK Probe for Investigating Central Mechanisms of Blood Pressure Regulation

Given its favorable physicochemical profile (MW 272.33, estimated logP ~1.8), this compound can be used as a small-molecule probe to explore the role of central ROMK channels in blood pressure control, an application area where peripherally restricted, high-MW ROMK inhibitors are unsuitable. [3]

Benchmarking Tool for In Silico and Biophysical Fragment-Based Screening

The compound's defined structure–activity relationship, with the 2-methoxypyridin-3-yl group acting as a critical potency determinant, provides a well-characterized benchmark for computational docking studies, free-energy perturbation calculations, and fragment-based lead discovery efforts targeting the ROMK channel intracellular pore. [4]

Quote Request

Request a Quote for N-(2-Methoxypyridin-3-yl)-5-methylthieno[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.